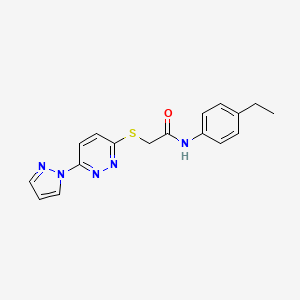

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c1-2-13-4-6-14(7-5-13)19-16(23)12-24-17-9-8-15(20-21-17)22-11-3-10-18-22/h3-11H,2,12H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSGVCCMIMEMKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

Pyrazole Formation: The pyrazole ring is often formed by the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

Thioether Linkage Formation: The thiol group is introduced via nucleophilic substitution, where a thiol reacts with a halogenated pyridazine derivative.

Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production times. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Enzyme Inhibition

One of the prominent applications of this compound is its potential as an inhibitor for various enzymes. Preliminary studies indicate its inhibitory activity against glycogen synthase kinase 3 (GSK-3), an enzyme involved in several diseases such as Alzheimer's disease and type 2 diabetes. The inhibition of GSK-3 could pave the way for therapeutic interventions in these conditions, although further research is necessary to validate these findings and explore the compound's specific mechanisms of action.

Anti-inflammatory and Anticancer Activities

Compounds featuring pyrazole and pyridazine rings have been associated with various pharmacological effects, including anti-inflammatory and anticancer activities. The presence of the trifluoromethoxy group may enhance lipophilicity and biological activity, potentially increasing membrane permeability and facilitating interactions with biological targets. This aspect opens avenues for exploring its use in treating inflammatory diseases and cancer.

Case Study 1: GSK-3 Inhibition

A study focused on the synthesis and evaluation of thioether derivatives highlighted the potential of similar compounds to inhibit GSK-3 effectively. The results demonstrated that modifications to the thioether linkage could enhance inhibitory potency, suggesting that structural optimization of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide might yield more potent inhibitors.

Case Study 2: Antibacterial Activity

Another research effort investigated the antibacterial properties of pyrazole derivatives against common bacterial strains. Although specific data on the compound were not available, related compounds showed promising results against Gram-positive bacteria, indicating that this compound could be a candidate for further exploration in this area.

Structural Characteristics

The structural complexity of this compound can be summarized as follows:

| Structural Feature | Description |

|---|---|

| Pyridazine Ring | Provides a nitrogen-rich heterocyclic framework that contributes to biological activity. |

| Pyrazole Moiety | Known for various pharmacological effects, enhancing potential therapeutic applications. |

| Thioether Linkage | May influence solubility and interaction with biological macromolecules. |

| Acetamide Group | Enhances stability and may participate in hydrogen bonding with targets. |

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, disrupting normal biological processes.

Comparison with Similar Compounds

Structural Comparisons

The compound shares a thioacetamide backbone with several analogs but differs in substituents and heterocyclic components. Key comparisons include:

Key Observations :

- Heterocyclic Core: The target compound’s pyridazine-pyrazole core contrasts with triazole (VUAA1, OLC15) or triazinoindole (Compound 23) systems. Pyridazine’s electron-deficient nature may alter binding interactions compared to triazole-based analogs .

- Functional Groups : The thioacetamide linkage is conserved across analogs, suggesting its critical role in molecular recognition or stability.

Structural Insights from Crystallography

reports the crystal structure of N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine, a related compound lacking the thioacetamide group. The ethylphenyl substituent may induce steric effects, altering binding pocket accessibility .

Biological Activity

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring , a pyridazine ring , and a thioether linkage , contributing to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 284.38 g/mol. Its structural complexity allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyrazole and pyridazine rings facilitate hydrogen bonding and π-π stacking interactions, while the thioether linkage provides flexibility for fitting into various binding sites. This structural adaptability can modulate the activity of target proteins, leading to observed therapeutic effects.

Antitumor Activity

Numerous studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (lung cancer) | 49.85 | Induces apoptosis |

| Compound B | HCT116 (colon cancer) | 25 | Inhibits Aurora-A kinase |

| Compound C | MCF7 (breast cancer) | 0.75–4.21 | Modulates cell cycle |

These findings highlight the potential of pyrazole derivatives as effective anticancer agents through mechanisms like apoptosis induction and cell cycle modulation .

Anti-inflammatory Activity

In addition to antitumor effects, pyrazole derivatives have demonstrated anti-inflammatory properties. For example, compounds that inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) have been identified:

| Compound | Inhibition Target | IC50 (µM) |

|---|---|---|

| Compound D | TNF-α production | 26 |

| Compound E | NO production | 30 |

These activities suggest that such compounds could be beneficial in treating inflammatory diseases by modulating immune responses .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored. Some compounds have shown efficacy against various bacterial strains, indicating their utility in addressing infections:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound F | E. coli | 15 µg/mL |

| Compound G | S. aureus | 10 µg/mL |

This antibacterial activity may result from the disruption of bacterial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the core structure can significantly influence potency and selectivity:

- Substituent Variations : Altering the substituents on the pyrazole or pyridazine rings can enhance binding affinity to target proteins.

- Linker Modifications : Changing the thioether linkage can affect the flexibility and orientation of the molecule, impacting its ability to interact with biological targets.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction in vitro.

- Anti-inflammatory Evaluation : Research has shown that certain pyrazole-based compounds effectively reduce inflammation markers in animal models, suggesting potential therapeutic applications in chronic inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution at the pyridazine core. For example:

- Step 1: Activation of the pyridazine ring via halogenation (e.g., using POCl₃ for chlorination).

- Step 2: Thioether formation via coupling of the activated pyridazine with a thiol-containing intermediate (e.g., mercaptoacetamide derivatives under basic conditions).

- Step 3: Functionalization of the pyrazole moiety through cyclocondensation or substitution reactions. Reaction conditions (temperature, pH, solvent polarity) must be tightly controlled to minimize side products. Purification often employs column chromatography or recrystallization .

Q. How is the structural identity and purity of the compound confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., pyridazine C-H coupling patterns and pyrazole proton shifts).

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., thioether C-S stretch at ~600–700 cm⁻¹, amide C=O at ~1650 cm⁻¹).

- HPLC/Purity Analysis: Reverse-phase HPLC with UV detection ensures >95% purity .

Q. What are the common chemical reactions this compound undergoes?

- Oxidation: Thioether groups may oxidize to sulfoxides/sulfones using H₂O₂ or meta-chloroperbenzoic acid.

- Reduction: Nitro or ketone moieties (if present in analogs) can be reduced with NaBH₄ or catalytic hydrogenation.

- Nucleophilic Aromatic Substitution: Pyridazine/pyrazole rings react with amines or alkoxides under microwave-assisted conditions .

Advanced Research Questions

Q. How can computational methods predict the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound?

- In Silico Tools: Software like SwissADME or ADMETLab² predicts logP (lipophilicity), bioavailability, and cytochrome P450 interactions. For example, the pyridazine-thioacetamide scaffold may show moderate blood-brain barrier permeability due to its logP ~2.5.

- Molecular Dynamics Simulations: Assess binding stability to plasma proteins (e.g., albumin) or metabolic enzymes. Contradictions between predicted and experimental toxicity (e.g., hepatotoxicity) require validation via in vitro assays .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

- X-ray Crystallography with SHELX: Refinement using SHELXL (e.g., resolving disordered pyrazole/pyridazine rings) combined with Hirshfeld surface analysis clarifies hydrogen-bonding networks.

- DFT Calculations: Density Functional Theory optimizes molecular geometry to match experimental bond lengths/angles, addressing discrepancies in torsion angles or electron density maps .

Q. How can researchers evaluate the compound’s biological activity and mechanism of action?

- Enzyme Inhibition Assays: Fluorescence-based assays (e.g., kinase or protease inhibition) quantify IC₅₀ values. For example, pyridazine derivatives often target ATP-binding pockets.

- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) identify affinity (Kd values).

- Cellular Phenotyping: High-content screening assesses effects on apoptosis, cell cycle, or mitochondrial membrane potential .

Q. What methodologies optimize reaction conditions for scalable synthesis?

- Design of Experiments (DoE): Response surface methodology (RSM) screens variables (e.g., solvent polarity, catalyst loading) to maximize yield.

- Flow Chemistry: Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., thioether formation).

- In Situ Monitoring: ReactIR or PAT (Process Analytical Technology) tracks intermediate formation to minimize impurities .

Methodological Considerations

- Contradiction Management: Discrepancies in spectroscopic data (e.g., NMR shifts vs. computational predictions) require cross-validation using 2D NMR (COSY, HSQC) or X-ray crystallography .

- Biological Assay Design: Use orthogonal assays (e.g., SPR for binding kinetics alongside cellular viability tests) to confirm target specificity and reduce false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.